3-Indoleacetonitrile (CAS: 771-51-7) is a highly stable, solid indole derivative featuring a pre-installed two-carbon nitrile side chain at the C3 position. With a melting point of 33–37 °C, it offers excellent handling and storage characteristics compared to volatile or highly toxic alternative indole precursors [1]. In industrial and laboratory procurement, its primary value lies in its role as a direct, highly efficient precursor for the chemical synthesis of tryptamine derivatives and as a preferred substrate for the single-step biocatalytic production of the phytohormone indole-3-acetic acid (IAA) . Its structural pre-assembly eliminates the need for hazardous chain-extension reagents, making it a cornerstone intermediate for pharmaceutical, agricultural, and fine chemical manufacturing.
Plant auxin signaling and transport studies
Antiviral model-response screening research
Non-CYP-inducing indole scaffold for metabolism studies
Quorum sensing and biofilm inhibition probe
Procurement substitution with other C3-substituted indoles, such as gramine or indole-3-carboxaldehyde, frequently fails due to fundamental differences in reactivity, chain length, and toxicity profiles. Gramine, a common low-cost alternative precursor, requires additional, often hazardous cyanation or alkylation steps to achieve the ethylamine side chain required for tryptamine derivatives, and it carries a significantly higher subacute toxicity burden [1]. Furthermore, in biocatalytic workflows, substituting 3-indoleacetonitrile with indole-3-acetamide forces the use of slower, two-step enzymatic pathways (nitrile hydratase followed by amidase) rather than the rapid, single-step nitrilase conversion unique to the nitrile functional group [2]. Consequently, substituting 3-indoleacetonitrile compromises both synthetic efficiency and biological safety.
IAA substitution may yield assay-context mismatch
IAN activity differs across auxin bioassays relative to IAA — reported differential response may limit direct interchangeability in plant physiology studies.
I3C substitution introduces confounding CYP induction
I3C and its metabolite DIM induce cytochrome P450 enzymes, while IAN is reported as non-inducing — metabolic endpoint interpretation may shift with analog substitution.
Gramine and related indoles may lack antiviral model-response
Compound-specific antiviral model-response profiles may not transfer across indole derivatives — gramine lacked direct antiviral activity in reported screening panels.
In the biocatalytic production of the phytohormone indole-3-acetic acid (IAA), 3-indoleacetonitrile serves as a highly efficient substrate when paired with nitrilase enzymes. Unlike the indole-3-acetamide (IAM) pathway, which requires a two-step enzymatic conversion (nitrile hydratase followed by amidase) that proceeds slowly, the nitrilase-mediated hydrolysis of 3-indoleacetonitrile yields IAA rapidly and directly in a single step [1].
| Evidence Dimension | Biocatalytic pathway efficiency to IAA |
| Target Compound Data | 3-Indoleacetonitrile (Single-step rapid conversion via nitrilase) |
| Comparator Or Baseline | Indole-3-acetamide (Two-step slower continuous conversion via NHase/amidase) |
| Quantified Difference | Reduction of enzymatic steps from 2 to 1 for rapid IAA accumulation |
| Conditions | Whole-cell or isolated nitrilase biocatalysis |
Enables faster, single-enzyme biocatalytic manufacturing of high-value plant growth regulators compared to multi-step amide hydrolysis.
3-Indoleacetonitrile is a highly efficient precursor for the synthesis of tryptamine and its derivatives. Unlike gramine, which requires complex cyanation or alkylation steps to extend the carbon chain, 3-indoleacetonitrile possesses a pre-installed two-carbon nitrile side chain. Catalytic hydrogenation of 3-indoleacetonitrile under low-pressure conditions directly yields primary amines like tryptamine without the need for harsh, high-pressure environments or complex protection-deprotection schemes [1].
| Evidence Dimension | Synthetic steps to tryptamine core |
| Target Compound Data | 3-Indoleacetonitrile (Direct 1-step reduction) |
| Comparator Or Baseline | Gramine (Requires multi-step chain extension/cyanation before reduction) |
| Quantified Difference | Elimination of intermediate chain-extension steps |
| Conditions | Low-pressure catalytic hydrogenation (e.g., Rh/Al2O3 or Co/Zn catalysts) |
Streamlines the industrial and laboratory synthesis of tryptamine-derived pharmaceuticals by reducing step count and improving atom economy.
When evaluated for antiviral drug development, 3-indoleacetonitrile demonstrates profound inhibitory activity against Influenza A viruses both in vitro and in vivo. In direct comparisons, 3-indoleacetonitrile significantly outperformed closely related structural analogs; it effectively restricted viral replication and improved survival in lethal mouse models at a non-toxic dose of 20 mg/kg. In contrast, the common comparator gramine displayed absolutely no antiviral activity against IAV infection and is known to exhibit higher baseline toxicity [1].
| Evidence Dimension | In vivo antiviral efficacy and toxicity (Influenza A) |
| Target Compound Data | 3-Indoleacetonitrile (High efficacy, non-toxic at 20 mg/kg) |
| Comparator Or Baseline | Gramine (Zero antiviral activity, higher subacute toxicity) |
| Quantified Difference | Complete presence vs. absence of viral replication inhibition |
| Conditions | A549/MDCK cell assays and in vivo lethal challenge mouse models |
Identifies 3-indoleacetonitrile as a viable, non-toxic scaffold for antiviral development, strictly excluding gramine as a functional substitute in this therapeutic area.
3-Indoleacetonitrile is the ideal substrate for agricultural biotech firms producing indole-3-acetic acid (IAA) using whole-cell nitrilase biocatalysts, allowing for rapid, single-step conversion rather than the slower multi-step amide hydrolysis pathways [1].
It serves as an advantageous starting material for the pharmaceutical synthesis of tryptamines, melatonin analogs, and triptans, leveraging low-pressure catalytic hydrogenation to reduce step count and avoid the hazardous cyanation required when starting from gramine [2].
As a validated, low-toxicity scaffold, 3-indoleacetonitrile is highly suited for developing broad-spectrum antiviral therapeutics targeting Influenza A and SARS-CoV-2, outperforming inactive analogs like gramine and indole-3-carboxaldehyde [3].
Irritant